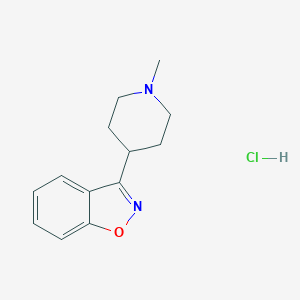

3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride

Description

BenchChem offers high-quality 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1-methylpiperidin-4-yl)-1,2-benzoxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c1-15-8-6-10(7-9-15)13-11-4-2-3-5-12(11)16-14-13;/h2-5,10H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWDHKXDNJREDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=NOC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517444 | |

| Record name | 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84163-12-2 | |

| Record name | 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride

An In-depth Technical Guide to the Synthesis of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the , a key heterocyclic scaffold relevant in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles, offering researchers a robust framework for laboratory-scale synthesis. We will delve into the strategic rationale behind the chosen synthetic route, explore the mechanistic underpinnings of the key transformations, and provide detailed, actionable protocols.

Introduction and Strategic Overview

3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole and its derivatives are significant structural motifs in pharmacology. They are integral to a class of antipsychotic agents, where the benzisoxazole moiety and the substituted piperidine ring are crucial for binding to dopamine (D2) and serotonin (5-HT2A) receptors.[1][2] The hydrochloride salt of the title compound enhances its solubility and stability, making it suitable for pharmaceutical applications.

The synthesis of this molecule hinges on the construction of the 1,2-benzisoxazole ring system. The most reliable and widely adopted strategy involves an intramolecular cyclization of a suitably substituted oxime precursor. This approach is favored for its efficiency and the ready availability of starting materials.

Our primary synthetic strategy will therefore involve two main phases:

-

Construction of the Core Intermediate: Synthesis of 3-(4-piperidinyl)-1,2-benzisoxazole from a ketone precursor via an oximation-cyclization cascade.

-

Functionalization and Salt Formation: N-methylation of the piperidine ring followed by conversion to the final hydrochloride salt.

This modular approach allows for flexibility and is analogous to the industrial synthesis of related pharmaceutical intermediates.[2][3]

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals a clear and efficient synthetic pathway. The final N-methylation is a straightforward functional group transformation. The critical disconnection breaks the C3-C4 bond of the piperidine ring and the C3-N bond of the benzisoxazole, leading back to a key oxime intermediate, which in turn originates from a Friedel-Crafts acylation product.

Caption: Retrosynthetic pathway for the target compound.

Synthesis Pathway and Mechanistic Insights

The forward synthesis is designed as a multi-step process that is both logical and scalable. We will first synthesize the unmethylated piperidine intermediate, which is a valuable precursor for various analogues.

Step 1: Synthesis of (2-Fluorophenyl)(1-Boc-4-piperidinyl)methanone

The synthesis commences with a Friedel-Crafts acylation. Using a Boc-protected piperidine derivative is crucial to prevent side reactions involving the piperidine nitrogen under the acidic conditions of the reaction.

-

Reaction: Fluorobenzene is acylated with 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

-

Causality: The ortho-fluoro substituent is chosen as it serves a dual purpose: it directs the acylation and later acts as an excellent leaving group during the benzisoxazole ring formation. Dichloromethane is a common solvent due to its inertness and ability to dissolve the reactants and the aluminum chloride complex. The reaction is run at low temperatures to control reactivity and minimize side-product formation.

Step 2: Deprotection to (2-Fluorophenyl)(4-piperidinyl)methanone Hydrochloride

The Boc protecting group is acid-labile and can be removed cleanly.

-

Reaction: The Boc-protected ketone is treated with a strong acid, such as hydrochloric acid in an alcoholic solvent or dioxane.

-

Causality: This step simultaneously removes the protecting group and forms the hydrochloride salt of the piperidine ketone, which often crystallizes from the reaction mixture, facilitating purification.

Step 3: Oximation and In Situ Cyclization to 3-(4-Piperidinyl)-1,2-benzisoxazole

This is the cornerstone of the synthesis, where the benzisoxazole ring is formed. Modern, efficient protocols often combine the oximation and cyclization into a single "one-pot" procedure.[4]

-

Reaction: The ketone hydrochloride is reacted with hydroxylamine hydrochloride in the presence of a suitable base. The base neutralizes the hydrochloride salts and promotes both the oximation and the subsequent cyclization.

-

Mechanism:

-

Oximation: The ketone reacts with hydroxylamine to form an oxime intermediate.

-

Cyclization: The phenoxide, formed by deprotonation of the oxime's hydroxyl group under basic conditions, attacks the carbon bearing the fluorine atom in an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom is displaced, closing the five-membered isoxazole ring. The use of an inorganic base like potassium hydroxide in an alcohol solvent is highly effective for this transformation.[4][5]

-

Caption: Mechanism for the base-mediated cyclization.

Step 4: N-Methylation of the Piperidine Ring

The final step to achieve the target structure (as a free base) is the methylation of the secondary amine of the piperidine ring.

-

Reaction: The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is an excellent choice for this transformation. It is a reductive amination process that is high-yielding and avoids the quaternization issues that can arise with alkyl halides.

-

Causality: This classic reaction provides a clean and efficient method for exhaustive methylation of primary and secondary amines. Formic acid acts as the reducing agent for the iminium ion intermediate formed from the reaction of the amine and formaldehyde.

Step 5: Formation of the Hydrochloride Salt

To obtain the final product in a stable, crystalline form, the free base is converted to its hydrochloride salt.

-

Reaction: The purified 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole free base is dissolved in a suitable solvent (e.g., isopropanol, acetone) and treated with a solution of hydrochloric acid.

-

Causality: The salt typically has lower solubility than the free base in organic solvents, leading to its precipitation. This serves as a final purification step, yielding the product with high purity.

Detailed Experimental Protocols

The following protocols are representative procedures. Researchers should adapt them based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 3-(4-Piperidinyl)-1,2-benzisoxazole

-

Preparation of (2-Fluorophenyl)(4-piperidinyl)methanone Hydrochloride:

-

To a cooled (0-5 °C) suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane, add 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride (1.0 eq) dropwise, keeping the temperature below 10 °C.

-

Add fluorobenzene (1.1 eq) to the mixture.

-

Allow the reaction to stir at room temperature for 12-18 hours until TLC indicates completion.

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude residue in methanol, add concentrated HCl (3-4 eq), and heat to reflux for 4-6 hours.

-

Cool the mixture to 0-5 °C. The product hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

-

-

One-Pot Oximation and Cyclization:

-

Dissolve (2-Fluorophenyl)(4-piperidinyl)methanone hydrochloride (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

-

Add a solution of potassium hydroxide (3.0 eq) in water dropwise.

-

Heat the mixture to reflux (approx. 78 °C) for 3-5 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

-

Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 3-(4-piperidinyl)-1,2-benzisoxazole. The product can be purified by column chromatography or recrystallization.

-

Protocol 2: Synthesis of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride

-

N-Methylation (Eschweiler-Clarke Reaction):

-

To a flask containing 3-(4-piperidinyl)-1,2-benzisoxazole (1.0 eq), add formic acid (2.5 eq).

-

Add aqueous formaldehyde (37% w/w, 1.5 eq) and heat the mixture to 80-90 °C for 4-6 hours.

-

Cool the reaction mixture and basify to pH > 10 with a 2M NaOH solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude free base. Purify by silica gel chromatography if necessary.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified free base in isopropanol.

-

Slowly add a solution of concentrated HCl in isopropanol (or ethereal HCl) dropwise until the pH is acidic (pH 2-3).

-

Stir the mixture at 0-5 °C for 1-2 hours to induce crystallization.

-

Collect the precipitated solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the final product, 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride.

-

Data Summary

The following table outlines the expected progression of the synthesis. Yields are representative and may vary based on scale and purification efficiency.

| Step | Key Transformation | Starting Material | Key Reagents | Solvent | Typical Yield |

| 1 | Friedel-Crafts Acylation | Fluorobenzene | 1-Boc-piperidine-4-carbonyl chloride, AlCl₃ | Dichloromethane | 75-85% |

| 2 | Boc Deprotection | Boc-protected Ketone | HCl | Methanol | 90-95% |

| 3 | Oximation/Cyclization | Ketone HCl | Hydroxylamine HCl, KOH | Ethanol/Water | 80-90% |

| 4 | N-Methylation | 3-(4-Piperidinyl)-1,2-benzisoxazole | HCOOH, HCHO | Neat | 85-95% |

| 5 | Salt Formation | Methylated Free Base | HCl | Isopropanol | >95% |

Conclusion

The is a well-established process rooted in fundamental organic reactions. The key to a successful synthesis lies in the efficient construction of the benzisoxazole ring via an intramolecular SNAr cyclization of an oxime precursor. The subsequent N-methylation and salt formation are robust and high-yielding transformations. This guide provides a detailed, scientifically-grounded framework that enables researchers in drug development and medicinal chemistry to confidently produce this valuable compound and its analogues.

References

-

Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 2-25. [Link]

-

Reddy, P. S. N., et al. (2005). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry - Section B, 44B, 2412-2417. [Link]

- Kennis, L. E. J., & Vandenberk, J. (1989). U.S. Patent No. 4,804,663. Washington, DC: U.S.

-

Janssen, P. A. J., et al. (1988). Pharmacology of risperidone (R 64 766), a new antipsychotic with serotonin-S2 and dopamine-D2 antagonistic properties. Journal of Pharmacology and Experimental Therapeutics, 244(2), 685-693. [Link]

- Baiyin Jingyu New Pharmaceutical Co., Ltd. (2021). CN Patent No. 111777601B. Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.

-

Vascuri, J. R., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145. [Link]

-

Moore, K. W., et al. (1984). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 27(11), 1487-1493. [Link]

-

Rao, A. S., et al. (2012). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Medicinal Chemistry Research, 21(10), 3224-3233. [Link]

- Synthon BV. (2004). U.S. Patent Application No. 2004/0097523A1.

Sources

- 1. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. jocpr.com [jocpr.com]

- 4. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]

- 5. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]

An In-Depth Technical Guide to the Mechanism of Action of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole and its Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2-benzisoxazole scaffold, particularly when combined with a piperidinyl moiety, represents a "privileged structure" in medicinal chemistry, forming the core of numerous centrally active therapeutic agents.[1] The compound 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole hydrochloride is a member of this class, which is foundational to the development of several atypical antipsychotic drugs.[1][2] This guide elucidates the core mechanism of action attributable to this chemical family, focusing on the dual antagonism of dopamine D2 and serotonin 5-HT2A receptors—the hallmark of second-generation antipsychotics.[3][4] We will explore the downstream signaling consequences of this dual blockade, present the quantitative basis for receptor interaction, and provide validated experimental protocols for the characterization of such compounds.

Introduction: The 1,2-Benzisoxazole Privileged Structure

The 1,2-benzisoxazole ring system is a versatile heterocyclic motif that has been successfully employed in the discovery of drugs targeting the central nervous system (CNS).[1] Its derivatives are noted for a wide array of pharmacological activities, including anticonvulsant and antipsychotic properties.[1][5][6] The addition of a piperidinyl group at the 3-position is a key structural feature that confers high affinity for critical neurotransmitter receptors. This scaffold is central to the structure of highly successful atypical antipsychotic drugs like Risperidone and Paliperidone.[1][2] Therefore, understanding the mechanism of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole hydrochloride provides a direct window into the pharmacology of this important therapeutic class.

The primary therapeutic utility of these compounds stems from their ability to modulate dopaminergic and serotonergic neurotransmission, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders.[7][8]

Core Mechanism: Dual Antagonism of D2 and 5-HT2A Receptors

The defining characteristic of the atypical antipsychotic action of 1,2-benzisoxazole-piperidinyl derivatives is their potent antagonism of both dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors.[3][4][9] This dual-receptor blockade is believed to be fundamental to their clinical profile: potent antipsychotic efficacy with a reduced propensity to cause extrapyramidal side effects (EPS) compared to first-generation (typical) antipsychotics.[4][10]

Dopamine D2 Receptor Antagonism

Hyperactivity in the mesolimbic dopamine pathway is strongly correlated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[10] Like all effective antipsychotics, 1,2-benzisoxazole derivatives act as antagonists at the D2 receptor.[3][11][12] By binding to these receptors without activating them, they block the action of endogenous dopamine, thereby reducing downstream signaling and ameliorating psychotic symptoms.[11][13]

D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o protein.[14] Antagonism of this receptor prevents the Gαi-mediated inhibition of adenylyl cyclase, thereby influencing cellular excitability and neurotransmitter release.[14]

Quantitative Pharmacology: Receptor Binding Affinity

The therapeutic and side-effect profile of a 1,2-benzisoxazole derivative is determined by its relative affinity for a wide range of neurotransmitter receptors. Affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity. The data below for Risperidone, a prototypical 1,2-benzisoxazole antipsychotic, illustrates the polypharmacology common to this class.

| Receptor Target | Ki (nM) | Primary Effect of Antagonism |

| Dopamine D2 | 3.1 - 5.9 | Antipsychotic (Positive Symptoms) |

| Serotonin 5-HT2A | 0.16 - 0.4 | Mitigates EPS, potential antidepressant effects |

| Adrenergic α1 | 0.8 - 1.9 | Orthostatic hypotension, dizziness |

| Adrenergic α2 | 7.3 - 7.5 | Potential modulation of mood and cognition |

| Histamine H1 | 20 - 26 | Sedation, weight gain |

| Serotonin 5-HT7 | 2.2 - 4.2 | Potential role in mood and cognition |

Note: Data represents a range of reported values from various studies. The key therapeutic insight is the high affinity for both D2 and, particularly, 5-HT2A receptors.

Experimental Protocols for Mechanistic Characterization

To validate the mechanism of action for a novel 1,2-benzisoxazole derivative, a series of in vitro assays are essential. These protocols provide a framework for determining receptor binding affinity and functional antagonism.

Workflow for Receptor Affinity Determination

Detailed Protocol: Competitive Radioligand Binding Assay (D2 Receptor)

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human D2 receptor.

-

Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test Compound: 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole HCl, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known D2 antagonist, such as unlabeled Haloperidol.

-

Filtration System: 96-well cell harvester with GF/B glass fiber filters, presoaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Counter and compatible scintillation fluid.

Methodology:

-

Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (assay buffer + membranes + radioligand), Non-specific Binding (NSB) (buffer + membranes + radioligand + Haloperidol), and Competition (buffer + membranes + radioligand + test compound at various concentrations).

-

Reagent Addition: To each well, add 50 µL of the appropriate components in the following order: assay buffer, test compound/NSB control, cell membranes (typically 10-20 µg protein/well), and finally [³H]Spiperone (at a final concentration near its Kd, e.g., 0.2 nM). The final assay volume is typically 250 µL. [15]3. Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Harvesting: Rapidly terminate the incubation by vacuum filtration through the PEI-treated glass fiber filters using the cell harvester. [15]5. Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the bound radioactivity (in counts per minute, CPM) using a liquid scintillation counter. [15]7. Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. [15]

-

Detailed Protocol: Functional Antagonism Assay (5-HT2A Receptor)

Objective: To determine the functional potency (IC50) of a test compound in blocking serotonin-induced activity at the 5-HT2A receptor.

Rationale: The 5-HT2A receptor couples to the Gq signaling pathway, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i). [16]This provides a robust and measurable output for a functional assay.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor. [17]* Agonist: Serotonin (5-Hydroxytryptamine).

-

Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent Ca²⁺ indicator.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescent Plate Reader: Equipped with appropriate excitation/emission filters for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).

Methodology:

-

Cell Plating: Plate the 5-HT2A expressing cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Remove the growth medium and load the cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C, according to the manufacturer's instructions.

-

Compound Pre-incubation: Wash the cells gently with assay buffer to remove excess dye. Add serial dilutions of the test compound (antagonist) to the wells and incubate for 15-30 minutes at room temperature.

-

Agonist Challenge & Measurement: Place the plate in the fluorescent plate reader. Begin recording a baseline fluorescence reading. Inject a pre-determined concentration of serotonin (the EC80 concentration, which gives 80% of the maximal response) into all wells simultaneously.

-

Data Acquisition: Continue to record the fluorescence intensity over time (typically 1-2 minutes) to capture the peak calcium flux.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data, setting the response with no antagonist as 100% and the response with no agonist as 0%.

-

Plot the percent inhibition against the log concentration of the test compound.

-

Use non-linear regression to calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the serotonin-induced response.

-

Conclusion

The 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole hydrochloride scaffold represents a cornerstone of modern antipsychotic drug design. Its mechanism of action is rooted in a finely tuned polypharmacology, highlighted by potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. [3]This dual blockade is critical for achieving robust antipsychotic efficacy while minimizing the motor side effects that plagued earlier treatments. The experimental protocols detailed herein provide a validated roadmap for researchers to precisely quantify the binding affinities and functional potencies of novel derivatives, enabling the rational design of next-generation CNS therapeutics.

References

- Neuroscientifically Challenged. (2025, May 15). 2-Minute Neuroscience: Antipsychotics. YouTube.

- Uno, H., Kurokawa, M., Masuda, Y., & Nishimura, H. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180-183.

- National Institutes of Health. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.

- National Center for Biotechnology Information. (n.d.). “Selective” serotonin 5-HT2A receptor antagonists. PubMed Central.

- Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay.

- A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. (n.d.).

- National Center for Biotechnology Information. (2020, December 15). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. PubMed Central.

- Patsnap Synapse. (2024, June 21). What are D2 receptor antagonists and how do they work?

- Wikipedia. (n.d.). Dopamine antagonist.

- Wikipedia. (n.d.).

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Patsnap Synapse. (2024, June 21). What are 5-HT2A receptor antagonists and how do they work?

- ResearchGate. (n.d.). (PDF) THERAPEUTIC VALUE OF 1, 2 -BENZISOXAZOLES.

- Psychopharmacology Institute. (2015, September 21). Mechanism of Action of Antipsychotic Agents.

- National Center for Biotechnology Information. (n.d.). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. PubMed.

- National Center for Biotechnology Information. (n.d.). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission.

- National Center for Biotechnology Information. (n.d.).

- Guidechem. (n.d.). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride 84163-13-3 wiki.

- Eurofins DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells.

- Cleveland Clinic. (2023, May 9).

- Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2025, February 20). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.

- Ossila. (n.d.). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.

Sources

- 1. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Atypical Presentations of Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]

- 10. Atypical antipsychotic - Wikipedia [en.wikipedia.org]

- 11. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 12. Dopamine antagonist - Wikipedia [en.wikipedia.org]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 17. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]

pharmacological profile of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride

An In-depth Technical Guide to the Pharmacological Profile of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride

Executive Summary

This document provides a detailed technical analysis of the pharmacological profile of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole hydrochloride. Direct and extensive pharmacological data for this specific N-methylated compound are not abundant in publicly accessible literature. Therefore, this guide synthesizes information from foundational studies on the benzisoxazole-piperidine scaffold, structure-activity relationship (SAR) data from seminal research, and the well-established pharmacology of its close analogue, risperidone. The profile herein is constructed through expert inference, grounded in the established neuroleptic potential of this chemical class. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the probable mechanism of action, receptor engagement, and potential therapeutic utility of this compound.

Introduction: The Benzisoxazole-Piperidine Scaffold

The 1,2-benzisoxazole moiety fused with a piperidine ring constitutes a privileged scaffold in medicinal chemistry, particularly in the development of agents targeting the central nervous system.[1][2] This core structure is the foundation for a class of highly successful atypical antipsychotic drugs, most notably risperidone.[2][3] The compound of interest, 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole hydrochloride, represents a fundamental variation of this core structure. Its pharmacological character is largely dictated by the interplay between the benzisoxazole pharmacophore and the substituent on the piperidinyl nitrogen.

The addition of a simple methyl group to the piperidinyl nitrogen, as in the topic compound, provides a key subject for structure-activity relationship studies. Understanding its profile is critical for elucidating the contribution of more complex N-substituents, such as the one found in risperidone.

Core Pharmacological Hypothesis: A Dopamine and Serotonin Receptor Antagonist

The primary mechanism of action for antipsychotic drugs of the benzisoxazole class is a combined antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3] Risperidone, a structural analogue, exhibits a very high affinity for 5-HT2A receptors and a potent, but lesser, affinity for D2 receptors.[2][3][4] This dual antagonism is believed to be responsible for the therapeutic efficacy against both the positive and negative symptoms of schizophrenia, with a reduced incidence of extrapyramidal side effects compared to typical antipsychotics.[3]

Based on the foundational research by Strupczewski et al. (1985), which explored the neuroleptic activity of various 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles, it is hypothesized that 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole hydrochloride also functions as a D2/5-HT2A antagonist. The potency and selectivity of the compound are dependent on the nature of the N-substituent. While the 1985 study did not focus exclusively on the N-methyl variant, it established the principle that modifications at this position are critical for neuroleptic activity.

Predicted Pharmacodynamics: Receptor Binding Profile and Signaling Cascades

The anticipated pharmacodynamic profile of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole hydrochloride is centered on its interaction with key neurotransmitter receptors implicated in psychosis.

Receptor Binding Affinity (Inferred)

The following table presents an inferred receptor binding profile based on data from analogous compounds. The affinity values (Ki) are estimates and require experimental validation.

| Receptor Target | Predicted Affinity (Ki) | Rationale and Key References |

| Serotonin 5-HT2A | High (Low nM range) | The benzisoxazole core is a potent 5-HT2A antagonist. Risperidone's high affinity for this receptor is a defining feature of the class.[2][3][4] |

| Dopamine D2 | Moderate (Mid-to-high nM range) | Potent D2 antagonism is a hallmark of neuroleptic agents. The affinity is expected to be significant but likely less than that for 5-HT2A.[2][3][4] |

| Adrenergic α1 | Moderate | Analogues like risperidone show affinity for this receptor, which may contribute to side effects such as orthostatic hypotension.[3][4] |

| Adrenergic α2 | Moderate | Affinity for this receptor is also observed in related compounds.[3][4] |

| Histamine H1 | Moderate | H1 antagonism is a common feature of this class, potentially leading to sedative effects.[3] |

| Muscarinic M1 | Low / Negligible | Atypical antipsychotics generally have low affinity for muscarinic receptors, contributing to a favorable side-effect profile.[4] |

Downstream Signaling Pathways

Antagonism of D2 and 5-HT2A receptors by 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole hydrochloride is expected to modulate intracellular signaling cascades, primarily through G-protein coupled receptor (GPCR) pathways.

-

Dopamine D2 Receptor Pathway: As a Gi-coupled receptor, D2 activation normally inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Antagonism by the compound would disinhibit this pathway, leading to a relative increase in cAMP production.

-

Serotonin 5-HT2A Receptor Pathway: This is a Gq-coupled receptor. Its activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Antagonism would block this cascade, reducing the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

Predicted Pharmacokinetic Profile

The pharmacokinetic properties of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole hydrochloride are predicted based on the physicochemical characteristics of the benzisoxazole-piperidine scaffold.

| ADME Parameter | Predicted Characteristic | Rationale |

| Absorption | Good oral bioavailability | The core structure is present in orally active drugs like risperidone. The hydrochloride salt form generally enhances aqueous solubility. |

| Distribution | High volume of distribution, CNS penetration | The lipophilic nature of the benzisoxazole ring suggests good tissue and blood-brain barrier penetration. High protein binding is expected. |

| Metabolism | Hepatic, likely via CYP450 enzymes | N-demethylation of the piperidine nitrogen is a probable metabolic pathway. The benzisoxazole ring may also undergo hydroxylation. |

| Excretion | Primarily renal | Metabolites are typically excreted through the urine. |

Key Experimental Protocols

To empirically determine the pharmacological profile of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole hydrochloride, the following experimental workflows are essential.

In Vitro Receptor Binding Assay

This protocol determines the affinity of the compound for various CNS receptors.

Objective: To calculate the inhibition constant (Ki) of the test compound at D2 and 5-HT2A receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat striatum for D2, cortex for 5-HT2A) or cultured cells expressing the receptor of interest in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via a Bradford or BCA assay.

-

-

Competitive Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A), and varying concentrations of the test compound.

-

Include wells for total binding (radioligand + membrane) and non-specific binding (radioligand + membrane + a high concentration of a known unlabeled ligand).

-

Incubate at a specified temperature for a set time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filter discs in scintillation vials with scintillation fluid.

-

Quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

-

Determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Behavioral Assay: Climbing Mice Assay

This assay is a classic screening method for neuroleptic activity.

Objective: To assess the potential antipsychotic (D2 antagonist) activity of the compound in vivo.

Methodology:

-

Animal Acclimation:

-

Acclimate male mice to the laboratory environment for at least one week.

-

House them in a temperature and light-controlled room with ad libitum access to food and water.

-

-

Drug Administration:

-

Dissolve 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole hydrochloride in a suitable vehicle (e.g., saline or 0.5% methylcellulose).

-

Administer the compound intraperitoneally (i.p.) or orally (p.o.) to test groups of mice at various doses.

-

Administer the vehicle alone to a control group.

-

-

Dopamine Agonist Challenge:

-

After a predetermined pretreatment time (e.g., 30-60 minutes), administer a dopamine agonist such as apomorphine to all mice to induce climbing behavior.

-

-

Behavioral Observation:

-

Place each mouse individually in a wire mesh cage.

-

At set intervals (e.g., 10, 20, and 30 minutes post-apomorphine), observe the mice for climbing behavior.

-

Score the behavior based on a standardized scale (e.g., 0 = four paws on the floor, 1 = two paws on the wall, 2 = four paws on the wall).

-

-

Data Analysis:

-

For each group, calculate the mean climbing score at each time point.

-

Compare the scores of the test groups to the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

A significant reduction in climbing behavior indicates potential neuroleptic activity. Determine the ED50 (the dose that reduces the effect by 50%).

-

Conclusion and Future Perspectives

3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole hydrochloride is a compound of significant interest due to its position as a foundational analogue of the highly successful benzisoxazole-piperidine class of antipsychotics. Based on extensive structure-activity relationship data from this class, it is expertly inferred that this compound functions as a potent serotonin 5-HT2A and dopamine D2 receptor antagonist. This dual action is the cornerstone of the therapeutic efficacy of atypical antipsychotics.

While this guide provides a robust, inferred pharmacological profile, it underscores the critical need for empirical validation. Future research should prioritize comprehensive in vitro receptor screening to confirm the binding affinities, functional assays to determine antagonist potency, and detailed in vivo studies to establish its efficacy and safety profile. Such data will be invaluable for a complete understanding of this core molecule and for the rational design of next-generation CNS therapeutics.

References

-

Cohen, L. J. (1994). Risperidone. Pharmacotherapy, 14(3), 253–265. [Link]

-

Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Pauwels, P. J., & Janssen, P. A. (1992). In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and 9-hydroxyrisperidone. Molecular Pharmacology, 41(3), 494–508. [Link]

-

Benaka Prasad, S. B., Vinaya, K., Ananda Kumar, C. S., Swarup, S., & Rangappa, K. S. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27(6), 534–542. [Link]

-

Gómez-Mancilla, B., & Eblen-Zajjur, A. (2013). Comparative Pharmacology of Risperidone and Paliperidone. Pharmacology & Pharmacy, 4(1), 73-83. [Link]

-

National Center for Biotechnology Information. (n.d.). R-56109 hydrochloride. PubChem. Retrieved January 25, 2026, from [Link]

-

Wikipedia contributors. (2024, December 26). Risperidone. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

-

Wikipedia contributors. (2023, November 18). Benzisoxazole. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Risperidone. PubChem. Retrieved January 25, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride, a compound of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide adopts a predictive and methodological approach. It outlines robust experimental protocols for the determination of key physicochemical parameters essential for drug development, including solubility, melting point, pKa, and stability. Where applicable, theoretical estimations are provided based on the well-documented properties of structurally analogous compounds and the constituent chemical moieties. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling a systematic and scientifically rigorous characterization process.

Introduction and Molecular Structure

3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride is a heterocyclic compound featuring a 1,2-benzisoxazole core linked to an N-methylpiperidine group. The 1,2-benzisoxazole moiety is a key pharmacophore in several centrally acting agents, including the atypical antipsychotic risperidone. The N-methylpiperidine group is a common substituent in medicinal chemistry, often used to modulate basicity and pharmacokinetic properties. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.[1]

A thorough understanding of the physicochemical properties of this molecule is a critical prerequisite for its development as a potential therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing feasibility.

Molecular Structure:

-

Chemical Name: 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride

-

Molecular Formula: C₁₃H₁₇ClN₂O

-

Molecular Weight: 264.74 g/mol

-

Core Components: 1,2-benzisoxazole and 1-methylpiperidine

Synthesis and Purification

While specific literature on the synthesis of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride is scarce, a reliable synthetic route can be postulated based on established methods for analogous 1,2-benzisoxazole derivatives. A common and effective approach involves the cyclization of an appropriate oxime precursor.

Proposed Synthetic Pathway

A plausible synthetic scheme would involve the reaction of 2-hydroxyacetophenone with hydroxylamine to form the corresponding oxime. Subsequent alkylation of the piperidine nitrogen would be followed by a cyclization step to yield the benzisoxazole ring. The final step would involve the formation of the hydrochloride salt.

Caption: Proposed synthetic pathway for 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride.

Experimental Protocol for Hydrochloride Salt Formation

The conversion of the free base to the hydrochloride salt is a standard procedure in pharmaceutical chemistry to improve the compound's solubility and handling properties.[2]

Protocol:

-

Dissolve the synthesized 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole free base in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in the same solvent (or bubble gaseous HCl through the solution) with continuous stirring.

-

Monitor the precipitation of the hydrochloride salt.

-

Collect the precipitate by filtration.

-

Wash the collected solid with a small amount of the cold anhydrous solvent.

-

Dry the product under vacuum to yield the final 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride.

Key Physicochemical Properties and Their Determination

The following sections detail the critical physicochemical properties of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride and provide standardized protocols for their experimental determination.

Solubility

Solubility is a crucial parameter that influences a drug's bioavailability.[3] For orally administered drugs, adequate solubility in the gastrointestinal tract is essential for absorption. The hydrochloride salt of an amine-containing compound is generally expected to have significantly higher aqueous solubility than its free base form.[1]

Expected Solubility Profile:

Based on the structure, the compound is expected to be soluble in water and lower alcohols, and sparingly soluble in non-polar organic solvents. The aqueous solubility is anticipated to be pH-dependent, with higher solubility at lower pH values.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method): [4]

-

Add an excess amount of the compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually confirm the presence of undissolved solid.

-

Filter or centrifuge the samples to separate the solid from the supernatant.

-

Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound.[5] A sharp melting range is characteristic of a pure crystalline substance.

Experimental Protocol for Melting Point Determination: [6]

-

Ensure the sample is completely dry and finely powdered.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[7]

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound and is critical for predicting its ionization state at different physiological pH values.[8] This, in turn, affects its solubility, permeability, and interaction with biological targets. The N-methylpiperidine moiety is the primary basic center in the molecule.

Expected pKa:

The pKa of the protonated tertiary amine in the N-methylpiperidine ring is expected to be in the range of 8.5 - 10.5.

Experimental Protocol for pKa Determination (UV-Vis Spectrophotometry): [9]

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water).

-

Prepare a series of solutions with the same concentration of the compound in buffers of varying pH values, covering a range of at least 2 pH units above and below the expected pKa.

-

Record the UV-Vis spectrum of each solution.

-

Identify a wavelength where there is a significant difference in absorbance between the ionized and non-ionized forms of the molecule.

-

Plot the absorbance at this wavelength against the pH of the solutions.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Stability

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[10][11] These studies establish a re-test period for the drug substance and recommended storage conditions.

Experimental Protocol for Stability Testing (ICH Guidelines): [10][11]

-

Store aliquots of the drug substance under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term testing), withdraw samples.[12]

-

Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes using validated stability-indicating analytical methods (e.g., HPLC).

-

For photostability testing, expose the drug substance to a defined light source and analyze for any degradation.

Predicted Physicochemical Data Summary

The following table summarizes the predicted physicochemical properties of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride. It is crucial to note that these are theoretical estimations and require experimental verification.

| Property | Predicted Value/Range | Rationale |

| Physical State | Crystalline solid | Hydrochloride salts of organic amines are typically crystalline solids. |

| Aqueous Solubility | Soluble | The hydrochloride salt form significantly increases aqueous solubility compared to the free base.[1] Expected to be pH-dependent. |

| Melting Point | > 200 °C | Generally, salts have higher melting points than their corresponding free bases. |

| pKa | 8.5 - 10.5 | Based on the typical pKa range for protonated tertiary amines in similar cyclic systems. |

| LogP (free base) | 2.5 - 3.5 | Estimated based on the lipophilicity of the benzisoxazole and N-methylpiperidine moieties. |

Inter-relationship of Physicochemical Properties in Drug Development

The physicochemical properties of a drug candidate are not independent variables but are interconnected and collectively influence its developability. The following diagram illustrates these critical relationships.

Caption: The interplay of key physicochemical properties influencing the bioavailability of a drug candidate.

Conclusion

This technical guide provides a foundational framework for the systematic characterization of the physicochemical properties of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride. While direct experimental data is currently limited, the proposed synthetic route and detailed experimental protocols offer a clear path forward for researchers. The predictive data, based on sound chemical principles and analogous structures, serves as a valuable starting point for experimental design. A thorough understanding and experimental validation of these properties are paramount for the successful progression of this compound through the drug discovery and development pipeline.

References

-

Lukoyanov, A. A., Sukhorukov, A. Y., & Ivanova, Y. V. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(1), 1-27. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25. [Link]

-

Ashara, K. (2012). Determination of pKa of active pharmaceutical ingredient by spectrometry. ResearchGate. [Link]

-

Reddy, K. R., et al. (2004). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry - Section B, 43B, 1725-1729. [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Westlab. (2023). Measuring the Melting Point. [Link]

-

Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Wikipedia. (2023). 1,2-Benzisoxazole. [Link]

-

Wikipedia. (2023). 1-Methylpiperidine. [Link]

-

van der Water, S. J., et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 6(11), 1344-1371. [Link]

-

S. S. Shaik, et al. (2012). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Medicinal Chemistry Research, 22(8), 3619-3630. [Link]

-

Reddit. (2022). How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr? [Link]

-

Al-Ghanim, A. A. (2022). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 5(4), 227-237. [Link]

- Google Patents. (2021). CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Chem-Impex. (n.d.). N-Methylpiperidine. [Link]

-

ICH. (2023). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

-

M. K. R. College of Pharmacy. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

- Google Patents. (2010).

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Research Journal of Chemical Sciences. (2016). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). [Link]

-

Babić, S., Horvat, A. J. M., Mutavdžić Pavlović, D., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061. [Link]

-

U.S. Food and Drug Administration. (2023). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

-

Pawar, Y. B., & Purohit, H. D. (2016). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 105(9), 2495-2513. [Link]

-

ResearchGate. (2022). Adjusting the melting point of an Active Pharmaceutical Ingredient (API) via cocrystal formation enables processing of high melting drugs via combined hot melt and materials extrusion (HME and ME). [Link]

-

ACS Publications. (2001). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 44(25), 4379-4393. [Link]

- Pharm D. (n.d.).

-

Royal Society of Chemistry. (2020). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers, 7(15), 2056-2061. [Link]

-

AMS Bio. (2023). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

NIST. (n.d.). 1,2-Benzisoxazole. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. westlab.com [westlab.com]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ijirss.com [ijirss.com]

- 9. researchgate.net [researchgate.net]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

in vitro activity of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride

An In-Depth Technical Guide on the In Vitro Activity of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride and its Analogs

A Foreword for the Researcher

This technical guide is dedicated to exploring the . It is important to note that while this specific molecule is of interest, the vast body of scientific literature focuses on a close structural analog, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride . This fluorinated counterpart is a well-established precursor in the synthesis of several atypical antipsychotic medications, including risperidone and paliperidone.[1]

Therefore, this guide will provide a comprehensive overview of the established in vitro methodologies used to characterize the activity of these related benzisoxazole derivatives. The principles and experimental protocols detailed herein are directly applicable to the investigation of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride, offering a robust framework for its scientific evaluation.

Introduction to Benzisoxazole Derivatives in Neuropharmacology

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, particularly in the development of central nervous system (CNS) active agents. The strategic incorporation of a piperidinyl moiety at the 3-position has led to the discovery of potent antipsychotic drugs. These compounds primarily exert their therapeutic effects through the modulation of dopaminergic and serotonergic pathways in the brain.

The subject of this guide, 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride, and its more extensively studied analog, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, are key intermediates in the synthesis of these potent neuroleptics.[1][2] Understanding their intrinsic in vitro activity is crucial for the development of novel therapeutics with improved efficacy and side-effect profiles.

Core In Vitro Assays for Neuroleptic Activity

The evaluation of potential antipsychotic compounds hinges on a series of well-defined in vitro assays designed to probe their interaction with key CNS receptors.

Radioligand Receptor Binding Assays

Radioligand binding assays are the cornerstone for determining the affinity of a test compound for specific receptors. These assays utilize a radiolabeled ligand (a molecule known to bind to the receptor of interest) and measure the ability of the test compound to displace it. The primary targets for antipsychotic drug screening are dopamine and serotonin receptors.[3][4]

Key Receptors of Interest:

-

Dopamine D2 Receptors: Antagonism of D2 receptors in the mesolimbic pathway is a key mechanism of action for antipsychotic drugs.[4]

-

Serotonin 5-HT2A Receptors: Blockade of these receptors is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against negative symptoms and reduced extrapyramidal side effects.

-

Other Receptors: Interactions with other receptors, such as alpha-adrenergic and histaminergic receptors, can inform the potential side-effect profile of a compound.[3]

Experimental Protocol: [3H]-Spiroperidol Binding Assay for D2 Receptor Affinity

This protocol is a standard method for assessing the binding affinity of a test compound to dopamine D2 receptors.[5][6]

-

Tissue Preparation:

-

Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in fresh assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, [3H]-Spiroperidol (a radiolabeled D2 antagonist), and varying concentrations of the test compound (e.g., 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride).

-

For non-specific binding determination, a separate set of wells should contain a high concentration of a known D2 antagonist (e.g., haloperidol).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.

-

-

Detection and Analysis:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Data Presentation: Receptor Binding Affinity Profile

| Receptor | Radioligand | Test Compound Ki (nM) | Reference Compound Ki (nM) |

| Dopamine D2 | [3H]-Spiroperidol | TBD | Haloperidol: ~1-5 |

| Serotonin 5-HT2A | [3H]-Ketanserin | TBD | Risperidone: ~0.1-0.5 |

| a1-Adrenergic | [3H]-Prazosin | TBD | Prazosin: ~0.1-1 |

| Histamine H1 | [3H]-Pyrilamine | TBD | Diphenhydramine: ~1-10 |

TBD: To Be Determined through experimental analysis of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride.

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for a typical radioligand receptor binding assay.

Functional Assays

While binding assays reveal affinity, functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

Example Functional Assay: GTPγS Binding Assay

This assay measures the activation of G-protein coupled receptors (GPCRs), such as the D2 and 5-HT2A receptors.

-

Principle: When a GPCR is activated by an agonist, it catalyzes the exchange of GDP for GTP on the associated G-protein. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation. An antagonist will block the agonist-induced increase in [35S]GTPγS binding.

-

Protocol Outline:

-

Prepare cell membranes expressing the receptor of interest.

-

Incubate the membranes with a known agonist, [35S]GTPγS, and varying concentrations of the test compound.

-

Separate bound and free [35S]GTPγS by filtration.

-

Quantify the bound radioactivity.

-

An antagonist will reduce the signal stimulated by the agonist in a dose-dependent manner.

-

Diagram: GPCR Signaling and the GTPγS Assay

Caption: Principle of the GTPγS functional assay for GPCRs.

Beyond Neuroreceptor Binding: Antiproliferative and Other Activities

Recent studies have explored the potential of benzisoxazole derivatives beyond their neuroleptic applications. For instance, derivatives of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[7]

-

Cell Culture:

-

Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.[7]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Data Presentation: Antiproliferative Activity

| Cell Line | Test Compound IC50 (µM) | Positive Control IC50 (µM) |

| HeLa | TBD | Doxorubicin: ~0.1-1 |

| MCF-7 | TBD | Doxorubicin: ~0.1-1 |

| HT-29 | TBD | Doxorubicin: ~0.1-1 |

| HepG2 | TBD | Doxorubicin: ~0.1-1 |

TBD: To Be Determined through experimental analysis.

Synthesis and Characterization

A robust understanding of the in vitro activity of a compound requires its efficient synthesis and thorough characterization. The synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is well-documented and often involves the cyclization of a difluorobenzoyl piperidine precursor with hydroxylamine.[8][9]

General Synthetic Scheme:

Caption: A simplified representation of a common synthetic route.

Characterization of the final compound would involve techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for evaluating the , drawing upon the extensive research conducted on its close structural analogs. The primary focus for a compound of this class would be its neuroleptic potential, assessed through a battery of receptor binding and functional assays targeting key dopaminergic and serotonergic receptors.

Furthermore, the exploration of other potential activities, such as antiproliferative effects, should not be overlooked. A thorough investigation, following the protocols and principles described herein, will provide a clear and detailed understanding of the pharmacological profile of this novel benzisoxazole derivative, paving the way for its potential development as a therapeutic agent.

References

-

R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem. National Center for Biotechnology Information. [Link]

-

Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry. [Link]

- CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents.

-

Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. PubMed. [Link]

-

6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl. Corey Organics. [Link]

-

In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. PubMed. [Link]

-

Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution. MDPI. [Link]

-

A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry. [Link]

-

In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug. Biological Psychiatry. [Link]

-

Screening models of anti psychotic drugs-converted | PDF. Slideshare. [Link]

-

BF2.649 [1- piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. ResearchGate. [Link]

-

Pharmacological Screening of Anti Psychotic Agents. Gyan Sanchay. [Link]

-

Mapping the peripheral benzodiazepine receptor binding site by conformationally restrained derivatives of 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide (PK11195). PubMed. [Link]

-

Solvent-Free Synthesis, In Vitro and In Silico Studies of Novel Potential 1,3,4-Thiadiazole-Based Molecules against Microbial Pathogens. MDPI. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl | Corey Organics [coreyorganics.com]

- 3. psychiatrist.com [psychiatrist.com]

- 4. Screening models of anti psychotic drugs-converted | PDF [slideshare.net]

- 5. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 7. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]

- 9. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]

An In-Depth Technical Guide to the Preliminary Screening of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride Derivatives

Abstract

The 1,2-benzisoxazole scaffold is a cornerstone in the development of modern atypical antipsychotics, with risperidone being a prominent example.[1][2] This technical guide provides a comprehensive framework for the preliminary screening of novel derivatives of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole hydrochloride. The objective is to identify promising candidates with an optimal balance of high affinity for dopamine D2 and serotonin 5-HT2A receptors, a profile characteristic of atypical antipsychotics.[2][3] We will detail a tiered screening cascade, beginning with high-throughput in vitro binding and functional assays, followed by confirmatory in vivo behavioral models. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each experimental choice to ensure a robust and efficient hit-to-lead process.

Introduction: The Scientific Rationale for Screening Benzisoxazole Derivatives

The Benzisoxazole Scaffold: A Privileged Structure in Neuropsychopharmacology

The benzisoxazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile binding properties and its presence in numerous biologically active compounds.[4] This heterocyclic system forms the core of several successful drugs targeting the central nervous system (CNS), most notably atypical antipsychotics like risperidone, paliperidone, and iloperidone.[1][5] These drugs have revolutionized the treatment of schizophrenia and other psychotic disorders. The core structure, 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole, is a close analog to the core of these established medicines, making its derivatives a fertile ground for the discovery of new chemical entities with potential therapeutic value.

Beyond the Parent Molecule: The Imperative for Derivative Screening

While the core structure provides a validated starting point, the true potential for innovation lies in its derivatives. By systematically modifying the benzisoxazole ring and the piperidinyl substituent, we can fine-tune the pharmacological profile of the resulting compounds. The goals of such chemical modifications include:

-

Optimizing Potency: Enhancing the affinity for primary therapeutic targets.

-

Improving Selectivity: Minimizing interactions with off-target receptors to reduce side effects.

-

Enhancing Pharmacokinetic Properties: Improving absorption, distribution, metabolism, and excretion (ADME) profiles for better bioavailability and duration of action.

-

Reducing Toxicity: Eliminating or minimizing adverse effects.

The Strategic Goal: Defining the Ideal Candidate Profile

The preliminary screening process is designed to identify "hits"—compounds that meet a predefined set of criteria. For a novel atypical antipsychotic candidate based on the 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole scaffold, the ideal initial profile would be:

-

High Affinity for Dopamine D2 Receptors (Ki < 10 nM): Essential for antipsychotic efficacy.

-

High Affinity for Serotonin 5-HT2A Receptors (Ki < 5 nM): Crucial for atypicality and reducing extrapyramidal symptoms (EPS).[3]

-

Favorable D2/5-HT2A Affinity Ratio: A higher affinity for 5-HT2A over D2 receptors is a hallmark of many atypical antipsychotics.[2]

-

Low Affinity for Off-Target Receptors: Particularly for histamine H1 (sedation), alpha-1 adrenergic (orthostatic hypotension), and muscarinic M1 receptors (anticholinergic effects).

-

Antagonist Activity at D2 and 5-HT2A Receptors: Confirmed through functional assays.

-

In Vivo Activity: Demonstration of efficacy in a relevant animal model.

The Molecular Targets: D2 and 5-HT2A Receptors

The Dopamine D2 Receptor: The Cornerstone of Antipsychotic Action

The "dopamine hypothesis" of schizophrenia posits that an overactivity of dopaminergic pathways, particularly in the mesolimbic region of the brain, contributes to the positive symptoms of the disorder (e.g., hallucinations, delusions).[3] Consequently, blockade of the dopamine D2 receptor is a primary mechanism of action for all clinically effective antipsychotic drugs.[3]

The Serotonin 5-HT2A Receptor: The Key to Atypicality